molecular formula C18H18N6O B2928808 (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1421508-53-3

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2928808
CAS RN: 1421508-53-3
M. Wt: 334.383
InChI Key: ALEUQVQHFGVRJR-UHFFFAOYSA-N
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Description

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has generated significant interest in scientific research. It has been found to have a wide range of potential applications in the field of medicine, including cancer treatment, neurological disorders, and inflammation.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis Treatment Research: Compounds with the 1H-pyrazol-1-yl group have been studied for their potential to treat Leishmaniasis, a neglected tropical disease. Derivatives of this compound class have shown promising activity against Leishmania species, with some exhibiting profiles comparable to existing treatments like pentamidine but with reduced cytotoxicity . This suggests that 1H-pyrazol-1-yl derivatives could be optimized further to enhance their interaction with the parasitic target and potentially lead to new therapeutic agents.

Cancer Research

Apoptosis Induction in Cancer Cells: Certain derivatives of the 1H-pyrazol-1-yl moiety have been identified to induce apoptosis in cancer cell lines, such as BT-474 cells. These compounds can inhibit colony formation in a concentration-dependent manner, which is a crucial step in cancer treatment as it prevents the proliferation of cancerous cells .

Insecticide Development

Insect Ryanodine Receptor Targeting: The ryanodine receptor (RyR) in insects is a target for the development of novel insecticides. Diphenyl-1H-pyrazole derivatives with cyano substituents, which are structurally related to the compound , have been designed and synthesized to interact with RyR. These studies aim to discover potent insecticides that can safely and effectively control pest populations .

Boronic Acid Derivatives

Synthesis of Boronic Acid Compounds: The 1H-pyrazol-1-yl group is also a key structural component in the synthesis of boronic acid derivatives. These compounds have diverse applications, including in the development of pharmaceuticals and as intermediates in organic synthesis. The specific properties and reactivity of these boronic acids can be fine-tuned for various chemical transformations .

properties

IUPAC Name

(4-pyrazol-1-ylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(16-14-15(5-8-19-16)24-9-3-7-21-24)23-12-10-22(11-13-23)17-4-1-2-6-20-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEUQVQHFGVRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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